2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine
Description
2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine is a hybrid heterocyclic compound featuring a piperidine ring linked to a 1,4-disubstituted 1,2,3-triazole via an ethyl spacer. The piperidine moiety contributes basicity and conformational flexibility, while the triazole ring provides hydrogen-bonding capabilities and metabolic stability. This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" reaction that ensures high purity and yield (>95%) under mild conditions . Its structural architecture makes it relevant in medicinal chemistry, particularly for targeting enzymes or receptors where both nitrogen-rich heterocycles and flexible linkers are advantageous.
Properties
IUPAC Name |
2-[2-(triazol-1-yl)ethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-2-5-10-9(3-1)4-7-13-8-6-11-12-13/h6,8-10H,1-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFTZTLNNZMPOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azide Intermediate Synthesis
The foundational step involves generating a piperidine-derived azide. In one protocol, (S)-(-)-ethyl lactate undergoes Mitsunobu reaction with 4-bromo-2-methoxyphenol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in tetrahydrofuran (THF), yielding a brominated ether (86%). Subsequent reduction with diisobutylaluminum hydride (DIBAL-H) in dichloromethane (DCM) produces a secondary alcohol (90%), which is tosylated (95%) and displaced by sodium azide in dimethylformamide (DMF) at 70°C to form the azide precursor (78%).
Alkyne Coupling Partners and Cycloaddition
Reaction of the azide with propargyl derivatives under CuAAC conditions achieves triazole ring closure. A representative procedure employs copper(I) iodide (2.0 equiv) and triethylamine in acetonitrile, reacting with terminal alkynes at ambient temperature for 3 hours. For example, coupling with 4-ethynyltoluene affords 2-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]piperidine in 76% yield after silica gel chromatography. The reaction’s regioselectivity for 1,4-disubstituted triazoles is confirmed by $$^{1}\text{H}$$ NMR (δ 8.05 ppm, triazole proton singlet).
Piperidine Scaffold Functionalization via Alkylation and Mitsunobu Reactions
Tosylate Displacement for Azide Installation
Conversion of the hydroxyl group to a tosylate (TsCl, Et$$3$$N, DCM) followed by azide substitution (NaN$$3$$, DMF, 70°C) provides a 78% yield of the azidoethylpiperidine intermediate. Kinetic studies reveal complete conversion within 3 hours, with no observable epimerization at the piperidine’s chiral center.
Suzuki–Miyaura Cross-Coupling for Late-Stage Diversification
Boronic Acid Coupling Partners
While not directly applied to 2-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidine, analogous Suzuki reactions demonstrate the method’s versatility. For instance, coupling 7-bromo-1H-indole with phenylboronic acid using Pd(OAc)$$2$$ (5 mol%) and K$$2$$CO$$3$$ in THF/H$$2$$O (3:1) at 85°C achieves 89% yield. Adapting this to brominated triazole precursors could enable aryl group introduction.
Catalyst and Solvent Optimization
Palladium catalysts outperform nickel analogues in cross-coupling efficiency. Polar aprotic solvents like DMF enhance boronic acid solubility, while aqueous fractions improve catalyst turnover. A study comparing Pd(OAc)$$2$$, Pd(PPh$$3$$)$$4$$, and PdCl$$2$$(dppf) showed 5 mol% Pd(OAc)$$2$$ in THF/H$$2$$O maximizes yields (82–91%).
Analytical Characterization and Quality Control
Spectroscopic Validation
$$^{1}\text{H}$$ NMR spectra of the target compound exhibit characteristic signals: a triplet for the piperidine’s N-CH$$_2$$ group (δ 2.45–2.60 ppm), a multiplet for the ethylene spacer (δ 3.70–3.85 ppm), and the triazole proton singlet (δ 7.95–8.10 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ions within 3 ppm error.
Chromatographic Purity Assessment
Reverse-phase HPLC (Zorbax SB-Aq column, 5 mM triethylammonium acetate/CH$$_3$$CN gradient) achieves baseline separation, with purity ≥95% for all batches. Retention times correlate with logP values calculated via ChemDraw (clogP = 1.2 ± 0.3).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Synthetic Routes and Key Reactivity
The compound serves as a versatile intermediate in organic synthesis, enabling diverse transformations:
Click Chemistry via Azide-Alkyne Cycloaddition
The 1,2,3-triazole moiety in 2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction proceeds regioselectively under mild conditions (e.g., room temperature, aqueous medium) to form the triazole ring (Figure 1) .
-
Reactivity: Propargyl derivatives of piperidine react with aryl azides in the presence of CuSO₄·5H₂O and sodium ascorbate.
-
Yield: >90% regioselectivity for 1,4-disubstituted triazoles.
-
Conditions: RT, 24 h, H₂O/tert-BuOH (1:1).
Nucleophilic Substitution Reactions
The piperidine nitrogen and triazole ring enable nucleophilic substitutions:
Alkylation/Acylation at Piperidine Nitrogen
The secondary amine in the piperidine ring undergoes alkylation with alkyl halides or acylation with acid chlorides. For example:
-
Reaction with methyl iodide in DMF/K₂CO₃ yields N-methyl derivatives.
-
Acylation with acetyl chloride produces acetamide derivatives.
Table 1: Representative Alkylation Reactions
| Substrate | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine-NH | CH₃I | N-Methylpiperidine derivative | 85 | |
| Piperidine-NH | CF₃COCl | Trifluoroacetamide derivative | 78 |
Triazole Ring Functionalization
The triazole’s N-2 position participates in electrophilic substitutions:
-
Halogenation with N-bromosuccinimide (NBS) yields brominated triazoles.
-
Nitration using HNO₃/H₂SO₄ introduces nitro groups.
Cross-Coupling Reactions
The ethylene linker between piperidine and triazole facilitates coupling reactions:
Suzuki-Miyaura Coupling
Aryl boronic acids react with halogenated triazole derivatives under Pd catalysis:
-
Example: 5-Bromo-1,2,3-triazole derivatives couple with 4-(trifluoromethyl)phenylboronic acid to form biaryl products (yield: 70–90%) .
Sonogashira Coupling
Alkynylation at the triazole’s C-5 position with terminal alkynes:
-
Conditions: Pd(PPh₃)₄, CuI, Et₃N, RT.
-
Applications: Synthesis of fluorescent probes for receptor studies .
Cycloaddition and Ring-Opening Reactions
The triazole ring participates in [3+2] cycloadditions and retro-Diels-Alder reactions:
Dipolar Cycloadditions
-
Reactivity: Triazole acts as a dipolarophile in reactions with nitrile oxides or diazo compounds.
-
Example: Formation of fused triazolo-pyrimidine systems under thermal conditions.
Table 2: Cycloaddition Outcomes
| Dipolarophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitrile oxide | 80°C, 6 h | Triazolo-isoxazole | 65 | |
| Diazoacetate | RT, Cu catalysis | Triazolo-diazepine | 72 |
Biological Activity and Mechanism
While beyond pure chemical reactivity, the compound’s interactions with biological targets inform its synthetic utility:
Enzyme Inhibition
Antifungal Activity
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 200°C, releasing NH₃ and CO₂.
-
Hydrolytic Sensitivity : Triazole ring resists hydrolysis under acidic/basic conditions (pH 2–12).
Scientific Research Applications
2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules and materials.
Biology: The compound exhibits potential as a bioactive molecule with antimicrobial, anticancer, and antiviral properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and hydrophobic interactions with active site residues of enzymes, leading to inhibition or modulation of their activity. For example, the compound has been shown to inhibit carbonic anhydrase-II by binding to its active site, thereby interfering with the enzyme’s function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole vs. Imidazole Derivatives
Replacing the triazole with imidazole (e.g., 2-[2-(1H-imidazol-1-yl)ethyl]piperidine) alters hydrogen-bonding patterns and electronic properties. Additionally, triazoles exhibit greater oxidative stability, whereas imidazoles may undergo metabolic degradation more readily. CuAAC’s regioselectivity ensures precise 1,4-triazole substitution, avoiding the regioisomeric challenges seen in imidazole synthesis .
Linker Length Variations
- Ethyl vs.
- Ethyl vs. Propyl Linkers : Extending to a propyl linker increases flexibility but may reduce binding affinity due to entropic penalties. Molecular dynamics simulations suggest the ethyl spacer in 2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine optimizes balance between rigidity and adaptability.
Piperidine Substitution Patterns
Compared to N-methylpiperidine analogs (e.g., 1-methyl-2-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidine), the parent compound’s secondary amine allows for protonation at physiological pH, enhancing solubility and cationic interactions. N-methylation increases lipophilicity (logP +0.5) but reduces hydrogen-bond donor capacity, impacting target engagement.
Tetrazole and Pyrazole Analogs
- Tetrazole Derivatives : Replacing triazole with tetrazole (e.g., 2-[2-(1H-tetrazol-1-yl)ethyl]piperidine) introduces additional acidity (pKa ~4.5), enabling ionic interactions at lower pH. However, tetrazoles are prone to ring-opening under harsh conditions.
- Pyrazole Derivatives : Pyrazoles lack the triazole’s symmetrical dipole, reducing dipole-dipole interactions. Their synthesis often requires harsher reagents, contrasting with CuAAC’s efficiency .
Data Table: Key Properties of Selected Analogs
Biological Activity
2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine is a compound featuring a piperidine ring substituted with a 1H-1,2,3-triazole moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The triazole ring enhances its chemical reactivity and biological interactions, making it a valuable scaffold in drug design.
The compound's structure can be represented by the following chemical formula:
- Molecular Formula : C10H17N5
- Molecular Weight : 223.28 g/mol
- CAS Number : 1557780-76-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole moiety can form hydrogen bonds and hydrophobic interactions with active site residues of enzymes. For instance, it has been shown to inhibit carbonic anhydrase-II by binding to its active site, which interferes with the enzyme's function.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of this compound possess activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as follows:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 12.5 | Staphylococcus aureus |
| Compound B | 6.25 | Escherichia coli |
| Compound C | 3.12 | Pseudomonas aeruginosa |
These findings suggest that this compound could serve as a lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound derivatives has been explored in various studies. Notably, certain analogs have shown promising results in inhibiting cancer cell proliferation:
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound D | 5.0 | HeLa (cervical cancer) |
| Compound E | 8.0 | MCF7 (breast cancer) |
| Compound F | 4.5 | A549 (lung cancer) |
These results indicate that modifications to the triazole and piperidine rings can enhance cytotoxicity against specific cancer types .
Antiviral Activity
The antiviral properties of this compound have also been investigated. Studies have shown that certain derivatives can inhibit viral replication in vitro:
| Compound | IC50 (μM) | Virus Type |
|---|---|---|
| Compound G | 10.0 | Influenza A |
| Compound H | 15.0 | HIV |
This suggests potential applications in developing antiviral therapies .
Study on Anticholinesterase Activity
A recent study evaluated the anticholinesterase activity of various triazole-containing compounds, including derivatives of this compound. The most potent compounds exhibited IC50 values significantly lower than traditional inhibitors like donepezil:
- Compound I : IC50 = 6.21 μM
- Compound J : IC50 = 4.61 μM
These compounds showed promise for treating Alzheimer's disease by enhancing acetylcholine levels through enzyme inhibition .
Q & A
Basic: Synthesis and Characterization
Q: What synthetic methodologies are recommended for preparing 2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine with high reproducibility? A: Microwave-assisted nucleophilic ring-opening reactions followed by intramolecular cyclization are effective for synthesizing triazole-piperidine derivatives. Purification via slow evaporation of acetonitrile solutions yields high-purity crystals suitable for X-ray diffraction analysis . Characterization should combine NMR (for functional group verification) and mass spectrometry (for molecular weight confirmation).
Basic: Analytical Techniques
Q: Which analytical techniques are critical for confirming the structural integrity of this compound? A: X-ray crystallography is essential for resolving the chair conformation of the piperidine ring and triazole orientation, with puckering parameters (e.g., Q2 = 0.6191 Å) and dihedral angles providing conformational insights . Complementary techniques include FT-IR for functional group analysis and HPLC for purity assessment.
Basic: Biological Screening
Q: What in vitro assays are suitable for preliminary evaluation of this compound's bioactivity? A: Receptor-binding assays (e.g., oxytocin receptor antagonism) and enzyme inhibition studies (e.g., kinase profiling) are recommended. Use IC50 values to quantify potency, ensuring comparisons with structurally analogous derivatives (e.g., piperazine vs. piperidine scaffolds) .
Advanced: Structural Optimization
Q: How can structural modifications of the triazole-piperidine scaffold balance potency and selectivity? A: Replace the triazole’s heteroatom (e.g., N-linked to C-linked triazole) to reduce polar surface area (PSA) and improve blood-brain barrier penetration. Adjust ring size (e.g., piperidine to pyrrolidine) to minimize rotatable bonds, enhancing metabolic stability. However, monitor selectivity against off-target receptors (e.g., vasopressin V1A) .
Advanced: Pharmacokinetic Challenges
Q: What strategies mitigate high clearance and short half-life in preclinical models for triazole-piperidine derivatives? A: Introduce methyl or fluorine substituents to block metabolic hotspots (e.g., CYP450 oxidation sites). Reduce rotatable bonds by removing methylene spacers between the triazole and piperidine moieties, as demonstrated in analogs with improved t1/2 . Validate via rat PK studies with LC-MS quantification.
Advanced: Mechanistic Studies
Q: Which signaling pathways are implicated in the pharmacological activity of this compound, and how can they be validated? A: Piperidine derivatives modulate NF-κB, PI3K/Akt, and JNK/p38-MAPK pathways. Use siRNA knockdown or Western blotting to assess pathway inhibition (e.g., reduced phosphorylated Akt levels). Pair with apoptosis assays (e.g., caspase-3 activation) to confirm mechanistic relevance .
Advanced: Data Contradiction Resolution
Q: How should researchers address discrepancies between in vitro potency and in vivo efficacy? A: Perform PK/PD modeling to correlate plasma exposure with target engagement. For example, low in vivo exposure despite high in vitro potency may stem from poor solubility or rapid metabolism. Use prodrug strategies or formulation optimization (e.g., nanoemulsions) to enhance bioavailability .
Advanced: Computational Modeling
Q: What computational approaches predict the binding mode of this compound to its target? A: Molecular docking (e.g., AutoDock Vina) with homology-modeled receptors identifies key interactions (e.g., hydrogen bonding with triazole nitrogen). MD simulations (>100 ns) assess stability of the ligand-receptor complex. Validate predictions via mutagenesis (e.g., alanine scanning) .
Advanced: Selectivity Profiling
Q: How can off-target effects of triazole-piperidine derivatives be systematically evaluated? A: Use broad-panel screening (e.g., Eurofins Cerep PrimePanel®) against GPCRs, ion channels, and kinases. For selectivity cliffs (e.g., vasopressin receptor cross-reactivity), employ structure-activity relationship (SAR) analysis to refine substituent steric/electronic properties .
Advanced: Crystal Engineering
Q: How does the crystal packing of this compound influence its physicochemical properties? A: Hirshfeld surface analysis reveals dominant H-bonding (N–H⋯O) and van der Waals interactions. Solvent-accessible voids (calculated via Mercury software) correlate with solubility. Co-crystallization with coformers (e.g., succinic acid) can improve dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
